2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide
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Overview
Description
This compound is a potent, selective Hedgehog (Hh) signalling pathway inhibitor being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator .
Chemical Reactions Analysis
The compound undergoes room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide. It also undergoes reduction with NaBH4 in diglyme at 162°C to yield 2-chlorobenzonitrile .Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It may influence various cellular processes based on its potential interaction with proteins or receptors .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Based on its structural similarity to other compounds, it may influence various cellular processes .
Future Directions
The compound is being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator . Therefore, future research could focus on improving its efficacy and safety profile for these applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide' involves the synthesis of the quinazoline ring system followed by the addition of the aryl groups and the amide functionality.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-propyl-4-chloroquinazoline", "4-(3-chlorophenyl)benzaldehyde", "benzylamine", "potassium carbonate", "acetic acid", "N,N-dimethylformamide", "triethylamine", "4-chloroaniline", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "methanol" ], "Reaction": [ { "Step 1": "Synthesis of 2-propyl-4-chloroquinazoline by reacting 2-chlorobenzoyl chloride with 2-propylaminoaniline in the presence of potassium carbonate and acetic acid in N,N-dimethylformamide solvent." }, { "Step 2": "Synthesis of 4-(3-chlorophenyl)benzaldehyde by reacting 4-chloroaniline with 3-chlorobenzaldehyde in the presence of hydrochloric acid and sodium hydroxide in water solvent." }, { "Step 3": "Synthesis of 3-[[4-(3-chlorophenyl)phenyl]methyl]quinazolin-4(3H)-one by reacting 2-propyl-4-chloroquinazoline with 4-(3-chlorophenyl)benzaldehyde in the presence of triethylamine in N,N-dimethylformamide solvent." }, { "Step 4": "Synthesis of 2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide by reacting 3-[[4-(3-chlorophenyl)phenyl]methyl]quinazolin-4(3H)-one with benzylamine in the presence of triethylamine in N,N-dimethylformamide solvent followed by the addition of 2-chlorobenzoyl chloride in the presence of triethylamine in ethyl acetate solvent." } ] } | |
CAS No. |
570373-45-4 |
Molecular Formula |
C31H25Cl2N3O2 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide |
InChI |
InChI=1S/C31H25Cl2N3O2/c1-2-6-29-35-28-16-15-24(34-30(37)25-9-3-4-10-27(25)33)18-26(28)31(38)36(29)19-20-11-13-21(14-12-20)22-7-5-8-23(32)17-22/h3-5,7-18H,2,6,19H2,1H3,(H,34,37) |
InChI Key |
FFCSFKNIGKSNHT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR20; FR-20; FR 20; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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